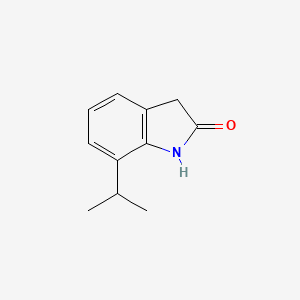

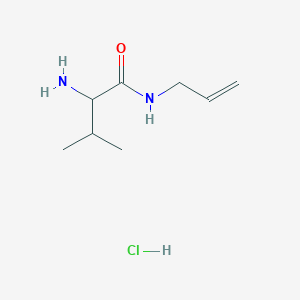

7-Isopropylindolin-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole-2-one derivatives, which includes 7-Isopropylindolin-2-one, has been discussed in several studies. For instance, one study discusses the design and synthesis of 30 indole-2-one and 7-aza-2-oxindole derivatives based on the skeleton of tenidap . Another study discusses the design and synthesis of a novel class of antitumor agents, featuring the 3, 5-substituted indolin-2-one framework .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including 7-Isopropylindolin-2-one, have been studied for their potential antiviral properties. Researchers have synthesized various indole-based compounds to test against a range of viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other RNA and DNA viruses, suggesting that 7-Isopropylindolin-2-one could be explored for similar antiviral effects .

Anti-Inflammatory Agents

The anti-inflammatory potential of indole derivatives is significant. Studies have focused on synthesizing and evaluating the anti-inflammatory activity of these compounds. They have been found to inhibit the production of pro-inflammatory cytokines and suppress inflammatory pathways, indicating that 7-Isopropylindolin-2-one could serve as a potent anti-inflammatory agent .

Antimicrobial Properties

Indole derivatives have been assessed for their antimicrobial efficacy. Compounds like 7-Isopropylindolin-2-one could be incorporated into lipid-based nanoemulsifying formulations to enhance their antimicrobial action. This application is particularly relevant in the development of new treatments for bacterial and fungal infections .

Anticancer Research

The indole nucleus is present in many synthetic drug molecules with clinical applications, including cancer treatment. Indole derivatives can bind with high affinity to multiple receptors, which is crucial in developing new therapeutic agents. Therefore, 7-Isopropylindolin-2-one may have potential applications in anticancer research, given its structural similarity to other bioactive indole compounds .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. By extension, 7-Isopropylindolin-2-one could be investigated for its role in plant growth and development. Its application in agriculture could lead to the synthesis of new plant growth regulators that help increase crop yields and improve plant health .

Mécanisme D'action

Target of Action

The primary target of 7-Isopropylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, making it a key target for many antibacterial agents .

Mode of Action

7-Isopropylindolin-2-one interacts with its target, topoisomerase IV, by inhibiting the process of DNA decatenation . This action is comparable to the effect of ciprofloxacin, a known inhibitor of this enzyme . Furthermore, 7-Isopropylindolin-2-one exhibits a dual mode of action: first, the direct inhibition of topoisomerase IV, and second, the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .

Biochemical Pathways

The biochemical pathways affected by 7-Isopropylindolin-2-one are primarily related to DNA replication due to its interaction with topoisomerase IV . The inhibition of this enzyme disrupts the normal process of DNA replication, affecting the growth and multiplication of cells .

Pharmacokinetics

It is known that 7-isopropylindolin-2-one has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction .

Result of Action

The result of 7-Isopropylindolin-2-one’s action is the disruption of DNA replication due to the inhibition of topoisomerase IV . This leads to DNA damage and the creation of damaging reactive species, which can cause cell death .

Action Environment

The action of 7-Isopropylindolin-2-one can be influenced by various environmental factors. For instance, the presence of oxygen can affect the reductive bioactivation of 7-Isopropylindolin-2-one . More research is needed to fully understand how different environmental conditions can influence the action, efficacy, and stability of 7-Isopropylindolin-2-one.

Propriétés

IUPAC Name |

7-propan-2-yl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7(2)9-5-3-4-8-6-10(13)12-11(8)9/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMOCJMXEZUKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

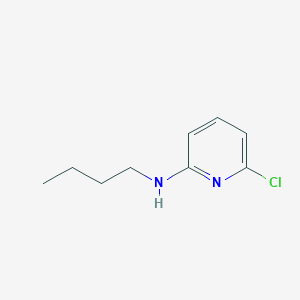

![8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395154.png)

![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)

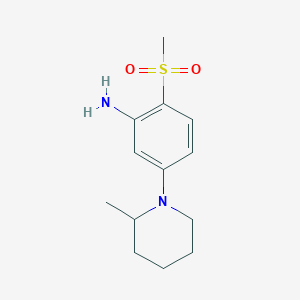

![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)